molecular formula C11H8F4O4 B7998242 Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester

Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester

Cat. No.: B7998242
M. Wt: 280.17 g/mol
InChI Key: SPXVDAPOCYAXKE-UHFFFAOYSA-N
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Description

Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester is a synthetic organic compound with the molecular formula C11H8F4O4 and a molecular weight of 280.1724328 . This compound is characterized by the presence of a tetrafluoro-ethoxy group attached to a phenyl ring, which is further connected to an acetic acid methyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester typically involves the reaction of 3-(1,1,2,2-tetrafluoro-ethoxy)-phenylacetic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The tetrafluoro-ethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid methyl ester is unique due to its specific combination of a tetrafluoro-ethoxy group and a methyl ester group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

methyl 2-oxo-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O4/c1-18-9(17)8(16)6-3-2-4-7(5-6)19-11(14,15)10(12)13/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXVDAPOCYAXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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